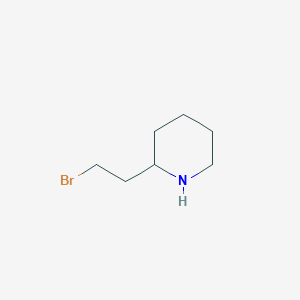

2-(2-Bromoethyl)piperidine

CAS No.: 731742-05-5

Cat. No.: VC2024194

Molecular Formula: C7H14BrN

Molecular Weight: 192.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 731742-05-5 |

|---|---|

| Molecular Formula | C7H14BrN |

| Molecular Weight | 192.1 g/mol |

| IUPAC Name | 2-(2-bromoethyl)piperidine |

| Standard InChI | InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 |

| Standard InChI Key | UISQNTXFRUUKBZ-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CCBr |

| Canonical SMILES | C1CCNC(C1)CCBr |

Introduction

Structural Characteristics and Physical Properties

2-(2-Bromoethyl)piperidine is an organic compound with the molecular formula C₇H₁₄BrN. It is structurally characterized by a six-membered piperidine ring with a bromoethyl substituent at the 2-position. The piperidine ring contains five carbon atoms and one nitrogen atom, forming a heterocyclic structure that serves as the foundation for numerous biologically active compounds .

Basic Physical and Chemical Properties

The physical and chemical properties of 2-(2-bromoethyl)piperidine are summarized in Table 1, which presents essential data relevant to its identification and handling.

Table 1: Physical and Chemical Properties of 2-(2-Bromoethyl)piperidine

Structural Isomers and Related Salts

It is important to distinguish 2-(2-bromoethyl)piperidine from its positional isomer, 1-(2-bromoethyl)piperidine, which has the bromoethyl group attached to the nitrogen atom rather than the carbon at position 2. The hydrobromide salt of 2-(2-bromoethyl)piperidine is also extensively documented in the literature with its own distinct properties .

Table 2: Comparison of 2-(2-Bromoethyl)piperidine and its Hydrobromide Salt

| Property | 2-(2-Bromoethyl)piperidine | 2-(2-Bromoethyl)piperidine Hydrobromide |

|---|---|---|

| CAS Number | 731742-05-5 | 1564-77-8 |

| Molecular Formula | C₇H₁₄BrN | C₇H₁₅Br₂N |

| Molecular Weight | 192.10 g/mol | 273.01 g/mol |

| SMILES | C1CCNC(C1)CCBr | C1CCNC(C1)CCBr.Br |

The free base and salt forms exhibit different solubility profiles and reactivity patterns, which influences their applications in synthetic chemistry and pharmaceutical research .

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 2-(2-bromoethyl)piperidine and its derivatives, with the choice of method often depending on the desired scale and available starting materials.

Alternative Synthetic Approaches

While the specific literature on the synthesis of the parent compound is somewhat limited, related compounds suggest potential alternative routes, including:

-

Bromination reactions using N-bromosuccinimide (NBS) in the presence of radical initiators

-

Hydrobromination of alkene precursors using hydrobromic acid

-

Nucleophilic substitution reactions with appropriate leaving groups

These methodologies could be adapted for the specific synthesis of 2-(2-bromoethyl)piperidine based on the target scale and available precursors .

Chemical Reactivity and Applications in Organic Synthesis

The reactivity of 2-(2-bromoethyl)piperidine is primarily attributed to two key structural features: the piperidine nitrogen, which can act as a nucleophile, and the bromoethyl group, which serves as an electrophilic site. This dual functionality makes the compound particularly valuable in various synthetic applications.

Related Compounds and Derivatives

Several structurally related compounds and derivatives of 2-(2-bromoethyl)piperidine have been documented in the literature, expanding the chemical space around this scaffold.

Structural Analogs

Table 3: Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 1-(2-Bromoethyl)piperidine | 2147-83-3 | C₇H₁₄BrN | Bromoethyl at N instead of C-2 |

| 2-(Bromomethyl)piperidine | Not specified | C₆H₁₂BrN | One carbon shorter side chain |

| 4-(2-Bromoethyl)piperidine | Not specified | C₇H₁₄BrN | Bromoethyl at C-4 position |

| 2-(2-Bromoethyl)-1-[(5-chloro-2-methoxyphenyl)methyl]piperidine | Not specified | C₁₅H₂₁BrClNO | Additional substituent at N |

These structural analogs may exhibit different reactivity patterns and biological activities, providing opportunities for structure-activity relationship studies .

Current Research Directions and Future Perspectives

Research on 2-(2-bromoethyl)piperidine and related compounds continues to evolve, with several promising directions emerging in recent literature.

Asymmetric Synthesis

Recent advances in the synthesis of enantioenriched 2-substituted piperidine derivatives represent an active area of research. The development of efficient methods for controlling stereochemistry at the 2-position could significantly enhance the utility of compounds like 2-(2-bromoethyl)piperidine in pharmaceutical research .

Applications in Complex Alkaloid Synthesis

The structural features of 2-(2-bromoethyl)piperidine make it a potential intermediate in the synthesis of complex alkaloids with diverse biological activities. The piperidine ring is a common structural motif in many natural products, including those isolated from amphibian skin, plants, and microorganisms . The reactive bromoethyl group provides a handle for further elaboration toward these complex targets.

Development of New Reaction Methodologies

The exploration of new reaction methodologies involving 2-(2-bromoethyl)piperidine could expand its synthetic utility. Current research in fields such as photocatalysis, electrochemistry, and flow chemistry might offer novel approaches to transforming this versatile building block into more complex structures with enhanced efficiency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume